Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-
CAS No.: 109215-55-6
Cat. No.: VC7935985
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
![Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl- - 109215-55-6](/images/structure/VC7935985.png)
Specification
CAS No. | 109215-55-6 |
---|---|
Molecular Formula | C10H16O2 |
Molecular Weight | 168.23 g/mol |
IUPAC Name | 4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol |
Standard InChI | InChI=1S/C10H16O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-11H,3-4H2,1-2H3 |
Standard InChI Key | OJGPEAXUHQRLNC-UHFFFAOYSA-N |
SMILES | CC1CCC2C1C(OC=C2C)O |
Canonical SMILES | CC1CCC2C1C(OC=C2C)O |
Introduction
Structural Characteristics and Nomenclature
Core Skeleton and Substituent Configuration
The compound’s bicyclic framework consists of a cyclopentane ring fused to a pyran (oxygen-containing six-membered ring) at the [c] position, resulting in a cis-fused cyclopenta[c]pyran system. The hydroxyl group at position 1 and methyl groups at positions 4 and 7 introduce stereochemical complexity, as evidenced by its IUPAC name: 4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol . The hexahydro designation indicates partial hydrogenation of the bicyclic system, with six hydrogen atoms across the fused rings.
Table 1: Key Structural and Physical Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 168.23 g/mol | |
CAS Registry Number | 109215-55-6 | |
IUPAC Name | 4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol | |
SMILES | CC1CCC2C1C(OC=C2C)O |
Stereochemical Considerations
Synthetic Methodologies
Pauson–Khand Reaction as a Key Step
The synthesis of cyclopenta[c]pyran derivatives often employs the Pauson–Khand reaction—a [2+2+1] cycloaddition between an enyne, carbon monoxide, and a transition metal catalyst (typically cobalt). In a seminal study, (±)-enyne 16 underwent Co(CO)-catalyzed cyclization to yield tricyclic enone 17 in 79% yield . This intermediate features a fused tetrahydrofuran ring, which is subsequently cleaved under acidic conditions to generate the target bicyclic scaffold.
Scheme 1: Synthetic Route to CID 3515879
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Bromoetherification: Treatment of 3,4-dihydro-2H-pyran (15) with N-bromosuccinimide (NBS) and propargyl alcohol yields a brominated intermediate .
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Dehydrobromination: Elimination using DBU affords (±)-enyne 16 .
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Pauson–Khand Reaction: Cycloaddition of 16 with Co(CO) and N-methylmorpholine N-oxide (NMO) forms tricyclic enone 17 .
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Acetal Cleavage: Sm(OTf)-catalyzed ring opening in methanol selectively generates the cis-fused cyclopenta[c]pyran enone 18a .
Functional Group Transformations
The hydroxyl group at position 1 in CID 3515879 is introduced via 1,2-reduction of the enone moiety in intermediates like 18a. This step is typically achieved using hydride donors (e.g., NaBH) or catalytic hydrogenation . Subsequent oxidation or esterification reactions can further modify the hydroxyl group, enabling access to analogs with varied bioactivity profiles.
Relationship to Iridoid Natural Products
Structural Similarities to Nepetalactone and Derivatives
CID 3515879 shares its core scaffold with nepetalactone (CID 6431022), an iridoid monoterpenoid isolated from Nepeta species . While nepetalactone features a ketone at position 1, CID 3515879’s hydroxyl group positions it as a reduced analog or biosynthetic precursor. The methyl groups at positions 4 and 7 are conserved across both compounds, underscoring their structural kinship .
Role in Iridoid Biosynthesis
Iridoids are biosynthesized via the mevalonate pathway, with cyclopenta[c]pyran intermediates playing pivotal roles in scaffold formation. The hydroxylation and subsequent oxidation of CID 3515879 could mirror enzymatic steps in the production of iridoid glycosides, which exhibit anti-inflammatory and neuroprotective properties .
Applications and Future Directions
Synthetic Utility in Natural Product Synthesis
CID 3515879’s versatility as a synthetic intermediate is exemplified in the preparation of 11-noriridoids such as (±)-umbellatolide B and (±)-10-O-benzoylglobularigenin . Its functionalized core allows for regioselective modifications, enabling the construction of polyoxygenated analogs for structure-activity relationship (SAR) studies.
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